N2-Methyl-4-nitro-1,2-benzenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

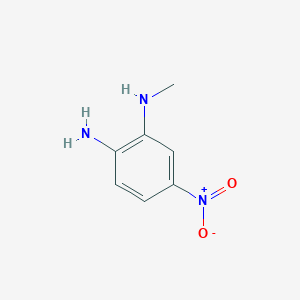

Structure

2D Structure

Propriétés

IUPAC Name |

2-N-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620764 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95576-84-4 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N2-Methyl-4-nitro-1,2-benzenediamine, with the CAS number 95576-84-4, is a nitroaromatic compound. Its structure, featuring a methylated amine and a nitro group on a benzene diamine backbone, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. This technical guide provides a summary of the currently available information on the properties, synthesis, and potential applications of this compound, while also highlighting the significant gaps in the existing scientific literature.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is crucial to note that while some experimental data is available, other parameters are based on computational predictions and should be treated with appropriate caution.

| Property | Value | Source |

| CAS Number | 95576-84-4 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [1][3] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| Melting Point | 168-170 °C | |

| Boiling Point (Predicted) | 372.0 ± 32.0 °C | |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Reactions

One documented reaction involving a closely related compound, N-Methyl-4-nitrobenzene-1,2-diamine, is its reaction with hexanedioic acid anhydride in a chloroform solvent.[4] This reaction yields 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a reported yield of 95% after heating for two hours.[4] This suggests the potential for this compound to undergo similar acylation reactions at its primary amine group.

A general workflow for a plausible, though unconfirmed, synthesis of this compound is depicted below. This would likely involve the selective methylation of the 2-amino group of 4-nitro-o-phenylenediamine.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or mechanism of action of this compound. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects.

Nitro compounds are often investigated for their potential as antimicrobial and anticancer agents.[5] The general mechanism of action for some nitroaromatics involves their reduction within biological systems to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage, often through covalent modification of macromolecules like DNA and proteins, leading to cytotoxic effects.

Given the absence of specific data for this compound, a hypothetical signaling pathway illustrating the general mechanism of action for some cytotoxic nitroaromatic compounds is presented below. It is important to emphasize that this is a generalized representation and has not been experimentally validated for this specific compound.

Caption: Generalized signaling pathway for cytotoxic nitroaromatic compounds.

Experimental Protocols

Due to the lack of published research specifically on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available. Researchers interested in studying this compound would need to adapt protocols from related molecules.

For instance, a synthetic protocol would likely require careful optimization of reaction conditions (e.g., choice of methylating agent, solvent, temperature, and reaction time) to achieve selective methylation at the N2 position and to minimize the formation of isomeric byproducts. Purification would likely involve techniques such as column chromatography and recrystallization, with characterization using methods like NMR, mass spectrometry, and elemental analysis.

Biological evaluation would necessitate a series of in vitro assays to screen for potential activities. For example, to assess antimicrobial properties, one could employ broth microdilution assays against a panel of bacterial and fungal strains. For anticancer activity, cytotoxicity assays (e.g., MTT or LDH assays) against various cancer cell lines would be a starting point.

Future Research Directions

The significant gaps in the scientific literature for this compound present numerous opportunities for future research. Key areas that warrant investigation include:

-

Development of a robust and selective synthesis protocol: A well-defined and high-yielding synthetic route is essential for making this compound readily accessible for further studies.

-

Comprehensive physicochemical characterization: Experimental determination of properties such as solubility in various solvents, pKa, and logP would be invaluable for drug development and formulation studies.

-

Screening for biological activity: A broad-based screening approach to identify any potential antimicrobial, anticancer, or other pharmacologically relevant activities is a critical next step.

-

Elucidation of the mechanism of action: Should any significant biological activity be identified, subsequent studies should focus on unraveling the underlying molecular mechanisms and identifying the cellular targets.

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, the current body of knowledge is severely limited. This technical guide has summarized the available data and highlighted the pressing need for further research to unlock the potential of this compound. The information and hypothetical pathways presented herein should serve as a foundation and stimulus for future investigations into the properties and applications of this compound.

References

- 1. 4-Nitro-N^2^-(pyridin-4-ylmethylidene)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance. While specific experimental data on its biological activity is limited in publicly available literature, this document extrapolates potential mechanisms of action and experimental considerations based on the well-documented activities of related nitroaromatic compounds. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for applications in drug discovery and other scientific endeavors.

Chemical Structure and Properties

This compound, also known as N1-methyl-4-nitro-o-phenylenediamine, is an organic compound featuring a benzene ring substituted with two adjacent amine groups (a primary and a secondary methylamine) and a nitro group at the para position relative to one of the amines.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Nitro-1,2-phenylenediamine |

| CAS Number | 95576-84-4[1] | 99-56-9 |

| Molecular Formula | C₇H₉N₃O₂[1] | C₆H₇N₃O₂[2] |

| Molecular Weight | 167.17 g/mol [3] | 153.14 g/mol [2] |

| Appearance | Red to dark red or brown powder/crystal | Dark red needles or red solid[2] |

| Melting Point | 177.0 to 181.0 °C | 199 to 201 °C (390 to 394 °F)[2] |

| Solubility | Data not available | Less than 1 mg/mL in water at 20.5 °C[2] |

| logP | Data not available | 0.88[2] |

Table 2: Spectroscopic Data for 4-Nitro-1,2-phenylenediamine (as a reference)

| Spectroscopy | Data |

| ¹H NMR | Available in Sadtler Research Laboratories Spectral Collection (ID: 18708)[2] |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 153, 107.[2] |

| UV Spectra | Max absorption at 380 nm in 20% sulfuric acid. |

A theoretical and experimental NMR study of five nitrobenzene-1,2-diamines, including this compound (referred to as compound 5 in the study), has been reported. The study confirms that experimental chemical shifts and coupling constants align with theoretical values.[4]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

References

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine (CAS 95576-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine, with the CAS registry number 95576-84-4, is an aromatic amine derivative containing a nitro group. This compound, also known by its alternative name N1-methyl-5-nitrobenzene-1,2-diamine, is a subject of interest in synthetic and medicinal chemistry. Its structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group, imparts unique chemical reactivity and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and spectroscopic characterization. While specific biological activities and signaling pathway involvements are not extensively documented in publicly available literature, this guide also touches upon the general biological potential of related nitroaromatic compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95576-84-4 | |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| Melting Point | 168-170 °C | |

| Appearance | Not explicitly stated, but related compounds are often colored solids. | |

| Synonyms | N1-methyl-5-nitrobenzene-1,2-diamine, 2-Amino-N1-methyl-4-nitroaniline | [2] |

Synthesis and Experimental Protocols

A plausible synthetic approach, based on methods for similar compounds, is outlined below. This should be considered a general workflow and would require optimization and experimental validation.

Caption: Plausible synthetic workflow for this compound.

Key Reactions and Experimental Protocols

A notable reaction of this compound is its acylation with hexanedioic acid anhydride (adipic anhydride). This reaction highlights the nucleophilic character of the amino groups.

Reaction with Hexanedioic Acid Anhydride

This compound reacts with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[3] This reaction proceeds with high efficiency.

Experimental Protocol:

-

Reactants: this compound and hexanedioic acid anhydride.

-

Solvent: Chloroform (CHCl₃).[3]

-

Reaction Time: 2 hours.[3]

-

Yield: 95%.[3]

-

Procedure: While a detailed procedure is not fully described, a typical approach would involve dissolving this compound in chloroform, followed by the addition of hexanedioic acid anhydride. The reaction mixture would be stirred at a suitable temperature (potentially room temperature or with gentle heating) for 2 hours. The product would then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Caption: Reaction of this compound with hexanedioic anhydride.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. A detailed NMR study has been performed on this compound as part of a series of five nitrobenzene-1,2-diamines.

NMR Spectroscopy

Experimental Protocol for NMR Analysis:

-

Instrumentation: Bruker DRX 400 spectrometer (9.4 Tesla).

-

Nuclei Observed: ¹H (400.13 MHz), ¹³C (100.62 MHz), and ¹⁵N (40.56 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Temperature: 300 K.

-

Internal Standards: The residual solvent peak of DMSO-d₆ was used as an internal reference for ¹H (δ = 2.49 ppm) and ¹³C (δ = 39.5 ppm) spectra.

-

Techniques: Standard 1D spectra, as well as 2D experiments including COSY, HMQC, and HMBC, were utilized for complete signal assignment.

While the specific chemical shift values for this compound are part of a larger dataset in the referenced study, the provided protocol allows for the replication of the experimental conditions for detailed structural analysis.

Potential Biological Activity

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.

Antimicrobial and Anticancer Potential

Nitro-containing compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer properties.[4] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other cellular macromolecules.

Derivatives of the related compound, 4-nitro-1,2-phenylenediamine, have been synthesized and evaluated for their antimicrobial activities.[4] These studies suggest that the nitro-phenylenediamine scaffold can be a valuable starting point for the development of new therapeutic agents. However, it is crucial to note that no specific antimicrobial or anticancer data for this compound has been found.

Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its potential biological effects, as inferred from related compounds, are more likely to be a result of direct cytotoxicity through metabolic activation of the nitro group rather than modulation of specific signaling cascades. Further research would be required to investigate any potential interactions with cellular signaling proteins.

Conclusion

This compound is a nitroaromatic compound with well-defined chemical and physical properties. While its synthesis is established in the literature, detailed, publicly accessible protocols are scarce. The compound undergoes characteristic reactions of aromatic amines, such as acylation. Spectroscopic data, particularly NMR, has been thoroughly investigated, providing a solid basis for its structural characterization. Although direct evidence for its biological activity is lacking, the broader class of nitroaromatics suggests potential for antimicrobial and anticancer applications, warranting further investigation. Currently, there is no evidence to link this compound to specific signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-Depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a nitro group and two amino functionalities—one of which is methylated—suggests its potential utility as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

The IUPAC name for this compound is N2-methyl-4-nitrobenzene-1,2-diamine . The locant "N2" specifies that the methyl group is attached to the nitrogen atom at position 2 of the benzene ring, which is numbered starting from one of the amino groups and proceeding towards the other.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related isomers is presented below. It is important to note that specific experimental data for the title compound is limited in publicly available literature; therefore, some properties are compared with its close isomers to provide a predictive context.

| Property | This compound | N1-Methyl-4-nitro-1,2-benzenediamine | 4-Nitro-1,2-phenylenediamine |

| CAS Number | 95576-84-4[1][2] | 41939-61-1 | 99-56-9 |

| Molecular Formula | C7H9N3O2[1][2] | C7H9N3O2[3] | C6H7N3O2[4] |

| Molecular Weight | 167.17 g/mol [2] | 167.16 g/mol [3] | 153.14 g/mol [4] |

| Melting Point | Not available | 174-176 °C | 199-201 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Storage at -20°C suggests potential instability at room temperature.[5] | Slightly soluble in ethyl acetate and methanol. | Soluble in acidic aqueous solutions. |

| Appearance | Not available | Red to dark red to brown powder/crystal. | Dark red needles or red solid.[4] |

Spectroscopic Data

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the protons of the primary and secondary amino groups. The positions of the aromatic protons will be influenced by the electronic effects of the nitro and amino groups.

-

13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbons attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively. A signal for the N-methyl carbon will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring and the methyl group, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. The NIST WebBook provides IR spectra for related compounds like 2-methyl-4-nitroaniline which can serve as a reference.[6]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (167.17 m/z). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bonds. Mass spectral data for 4-nitro-1,2-phenylenediamine is available on PubChem and can be used for comparative analysis.[4]

Synthesis

A detailed and experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures for analogous compounds. One potential pathway is outlined below.

Conceptual Synthesis Pathway

A potential synthesis could involve the selective N-methylation of a suitable precursor. A possible retrosynthetic analysis suggests that the target molecule could be prepared from 4-nitro-1,2-phenylenediamine.

Caption: A conceptual multi-step synthesis pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Selective Protection of the N1-Amine of 4-Nitro-1,2-phenylenediamine Due to the similar reactivity of the two amino groups, selective protection would be a critical step. This could potentially be achieved by using a bulky protecting group that preferentially reacts with the less sterically hindered N1-amine.

-

Dissolve 4-nitro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the N1-protected intermediate.

Step 2: Methylation of the N2-Amine The remaining free amine at the N2 position can then be methylated.

-

Dissolve the N1-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

-

Stir the reaction at an appropriate temperature until completion (monitored by TLC).

-

Isolate the N-methylated intermediate through extraction and purification.

Step 3: Deprotection The final step involves the removal of the protecting group to yield the desired product.

-

Dissolve the N-methylated intermediate in a suitable solvent.

-

Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc group).

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and isolate this compound through extraction and purification by column chromatography or recrystallization.

Note: This is a hypothetical protocol and would require experimental optimization and validation. A procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene is available from Organic Syntheses, which can provide valuable insights into handling similar compounds.[7]

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the presence of the nitroaromatic and phenylenediamine moieties suggests potential for various biological activities.

Nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.

Phenylenediamine derivatives are also found in many biologically active compounds and are used as precursors in the synthesis of pharmaceuticals and dyes. For instance, a related compound, N-Methyl-4-nitrobenzene-1,2-diamine, is mentioned to react with hexanedioic acid anhydride to form a pentanoic acid derivative, indicating its utility in chemical synthesis.[3]

Given its structure, this compound could be investigated for:

-

Antimicrobial Activity: As a potential lead compound for the development of new antibacterial or antifungal agents. Research on N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has shown antimicrobial activity.[8]

-

Anticancer Activity: The nitroaromatic scaffold is present in some anticancer drugs.

-

Material Science: As a monomer or intermediate in the synthesis of specialty polymers or dyes.

Logical Relationships in Bioactivity

The potential biological activity of this compound can be logically linked to its structural features.

Caption: Relationship between the structural components of the molecule and its potential bioactivity.

Conclusion

This compound is a chemical compound with potential for further exploration in medicinal chemistry and material science. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and synthetic strategies based on available information for related compounds. Further research is warranted to fully characterize this molecule and unlock its potential applications. Researchers are encouraged to use the information presented herein as a starting point for their investigations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-fount.com [bio-fount.com]

- 6. Benzenamine, 2-methyl-4-nitro- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N2-Methyl-4-nitro-1,2-benzenediamine. It also explores the broader biological context of nitro-containing aromatic compounds in drug discovery and development, offering insights for researchers in this field.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 167.168 g/mol | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| CAS Number | 95576-84-4 | [2] |

| Appearance | Red to Dark Red to Brown powder/crystal | |

| Purity | >98.0% (by GC) |

Synthetic Approaches

A logical synthetic pathway for this compound could involve the selective N-methylation of 4-nitro-1,2-phenylenediamine. The challenge in this approach lies in achieving selective methylation at the desired nitrogen atom.

Below is a conceptual workflow for the synthesis of a methylated nitro-benzenediamine derivative.

Caption: Conceptual synthesis workflow for a methylated nitroaniline.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of this compound can be effectively performed using NMR spectroscopy. Based on a study of a series of nitrobenzene-1,2-diamines, the following experimental protocol is recommended.[4]

Instrumentation:

-

A Bruker DRX 400 spectrometer (9.4 Tesla) or equivalent, equipped with a 5-mm inverse detection H–X probe with a z-gradient coil.

Sample Preparation:

-

Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

-

Frequency: 400.13 MHz

-

Internal Reference: DMSO-d₆ (δ 2.49 ppm)

¹³C NMR Spectroscopy:

-

Frequency: 100.62 MHz

-

Internal Reference: DMSO-d₆ (δ 39.5 ppm)

¹⁵N NMR Spectroscopy:

-

Frequency: 40.56 MHz

-

External Reference: CH₃NO₂ (δ 0.00 ppm)

-

Technique: 2D (¹H–¹⁵N) gs-HMQC. For the observation of nitro groups, an inverse gated ¹H decoupling technique with a 5-mm direct-detection probe may be necessary.

2D NMR Spectroscopy:

-

Acquire and process (¹H–¹H) gs-COSY, (¹H–¹³C) gs-HMQC, and (¹H–¹³C) gs-HMBC spectra using standard software and in non-phase-sensitive mode.

-

Utilize a 5% sine truncated shaped pulse gradient of 1 ms for gradient selection.

Biological Context and Drug Development Potential

Nitro-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide array of biological activities.[5] The nitro group, being a strong electron-withdrawing moiety, can influence the molecule's interaction with biological targets and can be a pharmacophore or a group that enhances activity.[5][6]

The biological activities associated with nitroaromatic compounds include:

-

Antimicrobial: Many nitro-containing drugs, such as metronidazole and nitrofurantoin, are used to treat bacterial and parasitic infections.[5]

-

Anticancer: The nitro group can be found in some anticancer agents. Its presence can lead to the generation of reactive oxygen species, causing cellular damage in cancer cells.[7]

-

Other Activities: Various other biological effects, including antihypertensive and tranquilizing properties, have been reported for this class of compounds.[5]

While the specific biological activity and signaling pathways of this compound have not been extensively studied, its structural similarity to other biologically active nitro-phenylenediamines suggests potential for further investigation. For instance, derivatives of 4-nitro-1,2-phenylenediamine have been synthesized and evaluated for their antimicrobial properties.[8] Furthermore, studies on methylated phenylenediamines have explored their in vitro cytotoxicity.[9]

The diagram below illustrates the general mechanism by which some nitro-containing anticancer drugs are thought to exert their effects.

Caption: General mechanism of action for some nitro-containing anticancer agents.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N2-Methyl-4-nitro-1,2-benzenediamine, a valuable building block in medicinal chemistry and materials science. This document details the most viable synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their laboratory work.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and well-documented method for the synthesis of this compound involves a two-step process commencing with the nitration of p-fluoroaniline, followed by a nucleophilic aromatic substitution reaction with methylamine.

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

The initial step focuses on the regioselective nitration of p-fluoroaniline to produce the key intermediate, 4-fluoro-3-nitroaniline. The directing effects of the amino and fluoro groups on the aromatic ring guide the incoming nitro group to the desired position.

A solution of 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid is prepared and cooled to 8-10°C. A mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid is then slowly added, maintaining the temperature between 8-10°C. After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then poured onto 800 g of ice, and the resulting solution is made alkaline with approximately 2300 ml of concentrated aqueous ammonia. Upon cooling to about 5°C, the crude orange product precipitates. The solid is collected by filtration, washed, and then stirred with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature. The insoluble resinous byproducts are removed by filtration. The filtrate is then made alkaline with 82 g of 50% sodium hydroxide solution. The resulting precipitate of 4-fluoro-3-nitroaniline is filtered, washed with water, and dried.

| Parameter | Value | Reference |

| Starting Material | p-Fluoroaniline | US3586719A |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | US3586719A |

| Temperature | 8-10°C | US3586719A |

| Yield | ~75.5% | US3586719A |

Step 2: Synthesis of this compound

The second step involves the reaction of 4-fluoro-3-nitroaniline with an aqueous solution of methylamine. The highly activated fluorine atom is displaced by the methylamine nucleophile to yield the target compound.

A mixture of 7.8 g of 4-fluoro-3-nitroaniline and 40 g of a 40% aqueous solution of methylamine is heated to 70-80°C. The reaction is monitored, and intermittent additions of fresh methylamine solution may be required to drive the reaction to completion. Evaporated water is replaced as needed. Upon completion, the reaction mixture is cooled, leading to the crystallization of the product. The crystals are collected by filtration and dried.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitroaniline | US3632582A |

| Reagent | 40% aq. Methylamine | US3632582A |

| Temperature | 70-80°C | US3632582A |

| Theoretical Yield | 89% | US3632582A |

| Appearance | Dark bronze crystals | US3632582A |

Alternative Synthesis Pathway

An alternative, though less direct, route to N-methylated phenylenediamines involves the methylation of a nitroaniline precursor followed by reduction. This pathway is presented for consideration and comparison.

Step 1: Methylation of o-Nitroaniline

o-Nitroaniline can be methylated to form N-methyl-o-nitroaniline using a suitable methylating agent in the presence of a base.

To a mixture of 40.0 g (0.29 mol) of o-nitroaniline in 200 ml of acetone, 32 g (0.57 mol) of potassium hydroxide is added. Dimethyl sulfate (46 g, 0.37 mol) is then added dropwise. The reaction progress is monitored by TLC. After completion, 20.0 ml of aqueous ammonia is added, and the acetone is removed under reduced pressure. Water (200 ml) is added to the residue to induce crystallization. The product, N-methyl-o-nitroaniline, is collected by filtration and dried, yielding 42.0 g (95.3%).

Step 2: Reduction of N-methyl-o-nitroaniline

The nitro group of N-methyl-o-nitroaniline is then reduced to an amino group to yield N-methyl-o-phenylenediamine.

A mixture of 20.0 g (0.13 mol) of N-methyl-o-nitroaniline and 100 ml of methanol is placed in a hydrogenation reactor. 0.05 g of 10% Pd/C is added as a catalyst. The mixture is hydrogenated at 30-35°C under a hydrogen pressure of 0.2-0.5 MPa for approximately 3 hours. After the reaction, the catalyst is filtered off.

Note: To obtain the target molecule, this compound, from this intermediate, a subsequent selective nitration step would be required, which can be challenging and may lead to a mixture of isomers.

Data Summary

| Synthesis Pathway | Step | Starting Material | Key Reagents | Product | Yield |

| Primary | 1 | p-Fluoroaniline | HNO₃, H₂SO₄ | 4-Fluoro-3-nitroaniline | ~75.5% |

| 2 | 4-Fluoro-3-nitroaniline | 40% aq. CH₃NH₂ | This compound | 89% | |

| Alternative | 1 | o-Nitroaniline | (CH₃)₂SO₄, KOH | N-methyl-o-nitroaniline | 95.3% |

| 2 | N-methyl-o-nitroaniline | H₂, Pd/C | N-methyl-o-phenylenediamine | - |

Visualizations

Caption: Primary synthesis pathway for this compound.

Caption: Comparison of synthetic strategies for this compound.

Spectroscopic Profile of N2-Methyl-4-nitro-1,2-benzenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound N2-Methyl-4-nitro-1,2-benzenediamine (CAS No. 95576-84-4). The information presented herein is intended to support research and development activities by offering key spectral parameters and the methodologies used to obtain them. While comprehensive Nuclear Magnetic Resonance (NMR) data is available from published literature, experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not readily found in public spectral databases.

Core Spectroscopic Data

The primary spectroscopic data available for this compound is from Nuclear Magnetic Resonance (NMR) studies. This technique provides detailed information about the molecular structure and the chemical environment of the atoms.

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁵N NMR (ppm) |

| Chemical Shifts (δ) | Data not explicitly provided in the abstract. | Data not explicitly provided in the abstract. | Data not explicitly provided in the abstract. |

| Coupling Constants (J) | Data not explicitly provided in the abstract. | Data not explicitly provided in the abstract. | Not Applicable |

| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |

| Reference | Internal solvent | Internal solvent | External CH₃¹⁵NO₂ |

Note: While the specific chemical shifts and coupling constants for this compound (referred to as compound 5) are not detailed in the available abstract, the source study confirms their successful experimental determination.[1]

Experimental Protocols

The following section outlines the methodology employed for the acquisition of NMR spectroscopic data as described in the primary literature source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded at a temperature of 300 K on a Bruker DRX 400 spectrometer.[1] This instrument operates at a magnetic field strength of 9.4 Tesla, corresponding to frequencies of 400.13 MHz for ¹H, 100.62 MHz for ¹³C, and 40.56 MHz for ¹⁵N nuclei.[1]

Sample Preparation and Referencing:

-

The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) for ¹H and ¹³C NMR were referenced internally to the residual solvent signals (DMSO-d₆ at 2.49 ppm for ¹H and 39.5 ppm for ¹³C).[1]

-

For ¹⁵N NMR, an external reference of nitromethane (CH₃¹⁵NO₂) at 0.00 ppm was used.[1]

Data Acquisition:

-

A 5-mm inverse detection H–X probe equipped with a z-gradient coil was utilized for the measurements.[1]

-

Standard Bruker NMR software was used for the acquisition and processing of the spectra.

-

Two-dimensional (2D) experiments, including (¹H–¹H) gs-COSY, (¹H–¹³C) gs-HMQC, and (¹H–¹³C) gs-HMBC, were performed to aid in the assignment of signals.[1]

-

¹⁵N NMR chemical shifts were obtained using a 2D (¹H–¹⁵N) gs-HMQC experiment.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for N-H stretching (from the amine and methylamine groups), C-H stretching (from the aromatic ring and methyl group), N-O stretching (from the nitro group), and C=C stretching (from the benzene ring).

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of a compound and to study its fragmentation pattern. The molecular formula of this compound is C₇H₉N₃O₂, corresponding to a molecular weight of approximately 167.17 g/mol .[2] Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of functional groups.

Conclusion

The primary available spectroscopic data for this compound is from comprehensive NMR studies, which provide a solid foundation for its structural elucidation. While specific experimental IR and MS spectra are not readily accessible in public domains, the expected characteristics from these analyses can be inferred from the known structure of the compound. The detailed NMR experimental protocol provided in the literature offers a clear methodology for researchers seeking to replicate or build upon these findings. This technical guide serves as a centralized resource for the currently available spectroscopic information on this compound, aiding in its further investigation and application.

References

An In-depth Technical Guide on the Solubility of N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N2-Methyl-4-nitro-1,2-benzenediamine and its closely related analogs. Due to the limited direct quantitative data for the target compound, this guide incorporates qualitative and quantitative solubility information for structurally similar molecules to provide a predictive framework for researchers. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a visual workflow to guide laboratory practice.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, by examining its structural analogs, a solubility profile can be inferred. The following table summarizes the available data for this compound and its related compounds. Researchers should consider these values as estimates when designing experiments.

| Compound | Solvent | Temperature (°C) | Solubility |

| N1-Methyl-4-nitrobenzene-1,2-diamine | Chloroform | Not Specified | Soluble[1] |

| Dichloromethane | Not Specified | Soluble[1] | |

| Ethyl Acetate | Not Specified | Soluble[1], Slightly Soluble[2][3] | |

| DMSO | Not Specified | Soluble[1] | |

| Acetone | Not Specified | Soluble[1] | |

| Methanol | Not Specified | Slightly Soluble[2][3] | |

| 4-Nitro-o-phenylenediamine | Water | 20 | 1.2 g/L[4] |

| Water | 20.5 | < 1 mg/mL[5][6] | |

| Ethanol | Not Specified | Soluble[7][8] | |

| Acetone | Not Specified | Soluble[7][8] | |

| 1 N HCl: Ethanol (1:1) | Not Specified | 50 mg/mL[9][10] | |

| N-Methyl-4-nitroaniline | Water | 25 | 85 mg/L[11] |

| Ethanol | Not Specified | Slightly Soluble[11] | |

| Acetone | Not Specified | Easily Soluble[11] | |

| Benzene | Not Specified | Easily Soluble[11] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, standardized methods are recommended. The following protocols are based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

This method is suitable for determining the water solubility of substances.

Principle: A solution of the test substance in water is agitated until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking device with temperature control.

-

Centrifuge.

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS).

-

Glassware (flasks, pipettes, etc.).

Procedure:

-

Preparation of Test Solution: Add an excess amount of the test substance to a flask containing deionized water.

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the solution at a high speed to separate the undissolved solid from the aqueous phase.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved substance using a validated analytical method.

Solubility in Organic Solvents (Saturation Shake-Flask Method)

This widely used method is detailed in the United States Pharmacopeia (USP) General Chapter <1236> and is applicable for determining solubility in various solvents.

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the solution is saturated. The concentration of the solute in the clear, saturated solution is then measured.

Apparatus:

-

Constant temperature orbital shaker or magnetic stirrer with a hot plate.

-

Vials with screw caps.

-

Centrifuge or filtration apparatus (e.g., syringe filters).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, Spectrophotometer).

Procedure:

-

Sample Preparation: Add a pre-weighed excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, etc.).

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a chemically compatible filter (e.g., PTFE for organic solvents).

-

Sample Dilution and Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. N1-Methyl-4-nitrobenzene-1,2-diamine | CAS:41939-61-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. N1-Methyl-4-nitro-o-phenyldiamin | 41939-61-1 [chemicalbook.com]

- 3. 41939-61-1 CAS MSDS (N1-Methyl-4-nitro-o-phenyldiamin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Nitro-o-phenylenediamine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 8. xfdyes.com [xfdyes.com]

- 9. 4-Nitro-o-phenylenediamine 98 99-56-9 [sigmaaldrich.com]

- 10. 4-Nitro-o-phenylenediamine 98 99-56-9 [sigmaaldrich.com]

- 11. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N2-Methyl-4-nitro-1,2-benzenediamine. The information presented is crucial for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of direct stability data for this compound, this guide also incorporates data from structurally similar compounds to provide a thorough understanding of its handling and storage requirements.

Chemical Properties and Structure

This compound is a nitroaromatic amine with the following chemical structure:

Molecular Formula: C7H9N3O2 Molecular Weight: 167.17 g/mol CAS Number: 95576-84-4

The presence of the nitro group and amino groups on the benzene ring influences its chemical reactivity and stability.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and its analogs.

| Parameter | Recommended Condition | Source |

| Temperature | Short-term (1-2 weeks): -4°C Long-term (1-2 years): -20°C | [1] |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| Light | Store in a light-resistant container. (General good practice for nitroaromatic compounds) | |

| Moisture | Store in a dry place. | [2] |

Stability Profile

Incompatible Materials

Contact with the following substances should be avoided to prevent potential hazardous reactions and degradation:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Acid chlorides

-

Acid anhydrides

Potential Degradation Pathways

Based on studies of the structurally similar compound N-Methyl-4-nitroaniline, a potential degradation pathway for this compound involves enzymatic N-demethylation. This process would lead to the formation of 4-nitro-1,2-benzenediamine and formaldehyde[3]. Further degradation could proceed through monooxygenation and oxidative deamination[3].

The following diagram illustrates a potential initial step in the aerobic microbial degradation pathway.

Handling and Safety Precautions

Due to the toxic nature of related nitroaromatic amines, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are close to the workstation location.

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours |

| Photostability | Expose the solid drug substance to UV (200 Wh/m2) and visible (1.2 million lux hours) light |

HPLC Method for Stability Testing (Example)

The following is a general HPLC method that can be used as a starting point and optimized for the analysis of this compound and its degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

The workflow for conducting a stability study is outlined in the diagram below.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended based on the information available for structurally related compounds. Storing the compound at low temperatures, in a tightly sealed container, and protected from light and moisture will help to ensure its long-term stability. For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a definitive shelf life under specific storage conditions.

References

Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synonyms, and a plausible experimental framework for its synthesis and biological evaluation. Due to the limited specific data on this particular isomer, this guide also draws upon information from closely related compounds to provide a broader context for research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the known identifiers and synonyms for this compound and its closely related isomer, N1-Methyl-4-nitro-1,2-benzenediamine.

| Property | This compound | N1-Methyl-4-nitro-1,2-benzenediamine |

| Systematic Name | This compound | N1-Methyl-4-nitro-1,2-benzenediamine |

| CAS Number | 95576-84-4[1] | 41939-61-1[2] |

| Molecular Formula | C₇H₉N₃O₂[1] | C₇H₉N₃O₂[2] |

| Molecular Weight | 167.17 g/mol [3] | 167.17 g/mol |

| Synonyms | 1-N-Methyl-5-nitrobenzene-1,2-diamine | N'-Methyl-4-nitrophenylenediamine-(1,2)[4], N-Methyl-4-nitrobenzene-1,2-diamine[2], 2-Amino-1-methylamino-4-nitrobenzene, N-Methyl-2-amino-4-nitroaniline[5] |

| InChI Key | NVNGTTDFLMOBMZ-UHFFFAOYSA-N[1] | MNIKERWISBANET-UHFFFAOYSA-N[2] |

| PubChem CID | Not available | 3420025[2] |

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

Caption: Plausible synthesis route for this compound.

Materials:

-

4-nitro-1,2-phenylenediamine (starting material)

-

Dimethyl sulfate (methylating agent)

-

Potassium carbonate (base)

-

Acetone (solvent)

-

Dichloromethane (extraction solvent)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

To a solution of 4-nitro-1,2-phenylenediamine in acetone, add potassium carbonate.

-

Cool the mixture in an ice bath and slowly add dimethyl sulfate dropwise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.

Note: This is a generalized protocol. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) is necessary to achieve the desired product with good selectivity and yield.

Reaction of N-Methyl-4-nitrobenzene-1,2-diamine with Hexanedioic Acid Anhydride

A reported reaction for the related isomer, N-Methyl-4-nitrobenzene-1,2-diamine, involves its reaction with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[2]

Reaction Scheme:

Caption: Reaction of N-Methyl-4-nitrobenzene-1,2-diamine.[2]

Procedure: N-Methyl-4-nitrobenzene-1,2-diamine is reacted with hexanedioic acid anhydride in chloroform (CHCl₃) as a solvent. The reaction is carried out for 2 hours, potentially with heating, to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a reported yield of 95%.[2]

Potential Biological Activity and Experimental Workflow

While no specific signaling pathways involving this compound have been elucidated, nitroaromatic compounds are known to possess a wide range of biological activities, often related to their bioreduction to reactive intermediates.[6] A general experimental workflow to assess the potential biological activity of a novel compound like this compound is presented below.

Caption: General workflow for evaluating the biological activity of a novel compound.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening for cytotoxicity and desired biological activities such as antimicrobial effects. If promising activity is observed with acceptable cytotoxicity, further studies can be undertaken to elucidate the mechanism of action. Compounds with a favorable in vitro profile and a well-understood mechanism can then be advanced to in vivo studies in animal models to assess their toxicity and efficacy, ultimately leading to lead optimization for drug development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 3. scbt.com [scbt.com]

- 4. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. N-Methyl-2-amino-4-nitroaniline, CAS [[41939-61-1]] | BIOZOL [biozol.de]

- 6. Isotonitazene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: "N2-Methyl-4-nitro-1,2-benzenediamine" as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2-Methyl-4-nitro-1,2-benzenediamine as a key starting material for the synthesis of various biologically active heterocyclic compounds, including benzimidazoles and quinoxalines. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate the application of this precursor in research and drug discovery.

Introduction

This compound is a substituted o-phenylenediamine that serves as a valuable building block for the construction of fused heterocyclic ring systems. The presence of a methyl group on one of the amino functionalities and a nitro group on the benzene ring introduces specific electronic and steric properties that can be exploited to synthesize a diverse range of compounds with potential therapeutic applications. The vicinal diamine arrangement is primed for cyclocondensation reactions with various electrophilic partners to yield important heterocyclic scaffolds.

Synthesis of Benzimidazoles

The benzimidazole nucleus is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, antiviral, and antitumor effects. The reaction of this compound with single-carbon electrophiles, such as formic acid or aldehydes, provides a straightforward route to 1-methyl-6-nitro-1H-benzimidazoles.

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole using Formic Acid (Phillips-Ladenburg Reaction)

This protocol describes the classical Phillips-Ladenburg reaction for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.

Reaction Scheme:

Application Notes and Protocols for N2-Methyl-4-nitro-1,2-benzenediamine Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving N2-Methyl-4-nitro-1,2-benzenediamine, a versatile intermediate in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and drug development.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| CAS Number | 95576-84-4 | [1] |

| Appearance | Not specified, likely a solid | |

| Purity | 95.0% (typical) | [1] |

I. Synthesis of Benzimidazole Derivatives

This compound is a valuable precursor for the synthesis of substituted benzimidazoles. These compounds are known to exhibit a wide range of biological activities, including as anticancer and antihypertensive agents. The general reaction involves the condensation of the diamine with either a carboxylic acid or an aldehyde.

Experimental Protocol 1: Reaction with a Carboxylic Acid (Phillips-Ladenburg Reaction Adaptation)

This protocol describes the synthesis of a 1-methyl-6-nitro-2-substituted-benzimidazole derivative through the condensation of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired carboxylic acid (1.1 mmol).

-

Slowly add polyphosphoric acid (PPA) (approx. 10 equivalents) or 4M HCl (5 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methyl-6-nitro-2-substituted-benzimidazole.

Expected Yield: 70-90% (dependent on the carboxylic acid used).[4]

Experimental Protocol 2: Reaction with an Aldehyde

This protocol details the synthesis of a 1-methyl-6-nitro-2-substituted-benzimidazole from this compound and a generic aldehyde.

Materials:

-

This compound

-

Aldehyde (R-CHO)

-

Ammonium chloride (NH₄Cl) or a transition metal catalyst (e.g., Cu(OAc)₂)

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Ice-cold water

-

Standard filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in ethanol (15 mL).

-

Add a catalytic amount of ammonium chloride (0.3 mmol).[3]

-

Stir the mixture at 80°C for 2-4 hours. Monitor the reaction by TLC.[3]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 1-methyl-6-nitro-2-substituted-benzimidazole.

Expected Yield: 60-85% (dependent on the aldehyde used).[3]

II. Acylation Reaction

This compound can undergo acylation reactions with acid anhydrides to form amide derivatives.

Experimental Protocol 3: Reaction with Hexanedioic Anhydride

This protocol describes the synthesis of 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.

Materials:

-

This compound

-

Hexanedioic anhydride

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for filtration and washing

Procedure:

-

Dissolve this compound (1.0 mmol) in chloroform (15 mL) in a round-bottom flask.

-

Add hexanedioic anhydride (1.1 mmol) to the solution.

-

Heat the reaction mixture at a gentle reflux for 2 hours.

-

Monitor the reaction for the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with a small amount of cold chloroform to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.

Quantitative Data:

| Reactant A | Reactant B | Product | Solvent | Reaction Time | Yield | Reference |

| N-Methyl-4-nitrobenzene-1,2-diamine | Hexanedioic acid anhydride | 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid | CHCl₃ | 2 hours | 95% | [3] |

Signaling Pathways Modulated by Downstream Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound are known to interact with various cellular signaling pathways implicated in cancer and other diseases. Below are visualizations of two such key pathways.

Caption: EGFR/MAPK signaling pathway and its inhibition by benzimidazole derivatives.

Caption: AMPK/mTOR signaling pathway and its modulation by benzimidazole derivatives.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis of benzimidazole derivatives and their subsequent biological evaluation.

Caption: Workflow for benzimidazole synthesis and evaluation.

References

- 1. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury [frontiersin.org]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N2-Methyl-4-nitro-1,2-benzenediamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of N2-Methyl-4-nitro-1,2-benzenediamine as a versatile scaffold and building block in medicinal chemistry, primarily focusing on the development of novel antimicrobial agents. Due to the limited direct research on this specific compound, the applications and protocols are largely based on the well-documented activities of its parent compound, 4-nitro-1,2-phenylenediamine, and its derivatives.

Introduction

This compound is a nitroaromatic amine that presents multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse heterocyclic compounds and other derivatives with potential therapeutic applications. The presence of the nitro group, a known pharmacophore in many antimicrobial drugs, coupled with the ortho-diamine moiety, allows for the construction of privileged structures in medicinal chemistry, such as benzimidazoles and other complex amides.

The primary proposed application of this compound is in the discovery of new antimicrobial agents. The general mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical biomolecules.[1][2][3][4] This established mode of action provides a strong rationale for exploring novel derivatives of this scaffold.

Application I: Synthesis of N-Substituted Diamide Derivatives as Antimicrobial Agents

This compound can serve as a core structure for the synthesis of a library of N-substituted diamide derivatives. By reacting the diamine with various acid anhydrides or acyl chlorides, a range of compounds with differing lipophilicity and electronic properties can be generated. These modifications can significantly influence the antimicrobial potency and spectrum of activity.

Quantitative Data: Antimicrobial Activity of Diamide Derivatives

The following table summarizes the antimicrobial activity of diamide derivatives synthesized from the parent compound, 4-nitro-1,2-phenylenediamine. These data suggest that derivatives of this compound may exhibit similar activities.

| Compound | Derivative of | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| N,N'-(4-nitro-1,2-phenylene)diacetamide | 4-nitro-1,2-phenylenediamine | Pseudomonas aeruginosa | 8 | - | [4] |

| Staphylococcus aureus (MRSA) | 12 | 12.5 | [4] | ||

| Escherichia coli | - | 12.5 | [4] | ||

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | 4-nitro-1,2-phenylenediamine | Pseudomonas aeruginosa | 12 | - | [4] |

| Staphylococcus aureus (MRSA) | 21 | - | [4] | ||

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | 4-nitro-1,2-phenylenediamine | Pseudomonas aeruginosa | 11 | 12.5 | [4] |

| Staphylococcus aureus (MRSA) | 34 | 12.5 | [4] | ||

| Escherichia coli | - | 12.5 | [4] |

Application II: Synthesis of Benzimidazole Scaffolds for Broad-Spectrum Antimicrobials

The ortho-diamine functionality of this compound is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry found in numerous approved drugs. Condensation with aldehydes or carboxylic acids can yield a variety of 2-substituted benzimidazoles. The N-methyl group at the 2-position would remain on the benzimidazole core, potentially influencing its biological activity and pharmacokinetic properties.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives, highlighting the potential for this class of compounds.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole-attached benzimidazoles | Staphylococcus aureus | 15.62 | [1] |

| Staphylococcus epidermidis | 7.81 | [1] | |

| Klebsiella pneumoniae | >3.9 | [1] | |

| Aspergillus niger | 31.25-125 | [1] | |

| Aspergillus fumigates | 7.81 | [1] | |

| Substituted Benzimidazoles | Staphylococcus aureus | 62.5 | [5] |

| Enterococcus faecalis | 125 | [5] | |

| Escherichia coli | 62.5 | [5] | |

| Pseudomonas aeruginosa | 62.5 | [5] | |

| 1,2-disubstituted benzimidazoles | Escherichia coli (tolC-mutant) | 0.125 - 4 | [2] |

| Benzimidazole-triazole derivatives | Staphylococcus aureus (MRSA) | 16 | [3] |

| Enterococcus faecalis | 32 | [3] | |

| Escherichia coli | 4 | [3] | |

| Klebsiella pneumoniae | 8 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N,N'-(2-methylamino-5-nitrophenyl)diacetamide (A Hypothetical Derivative)

This protocol is adapted from the synthesis of N,N'-(4-nitro-1,2-phenylene)diacetamide.[4]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.02 mol) in 20 mL of toluene.

-

Addition of Reagent: To the stirred solution, add acetic anhydride (0.04 mol).

-

Reaction: Stir the mixture at room temperature for 20 minutes.

-

Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified N,N'-(2-methylamino-5-nitrophenyl)diacetamide.

-

Characterization: Characterize the final product by melting point, FT-IR, and NMR spectroscopy.

Protocol 2: Synthesis of 2-Substituted-N-methyl-5-nitro-benzimidazoles (A General Protocol)

This protocol is a general procedure adapted from the synthesis of benzimidazole derivatives.[1]

-

Reaction Mixture: In a round-bottom flask, combine this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in 30 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried.

-

Purification: If necessary, recrystallize the crude product from an appropriate solvent like ethanol or methanol.

-

Characterization: Confirm the structure of the synthesized benzimidazole derivative using FT-IR, NMR, and mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard protocol for assessing the antimicrobial activity of synthesized compounds.[5]

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathways and Workflows

References

- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsm.com [ijpsm.com]

Application Notes and Protocols for the Use of N2-Methyl-4-nitro-1,2-benzenediamine in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N2-Methyl-4-nitro-1,2-benzenediamine in the synthesis of azo dyes. The content is intended for an audience with a background in organic chemistry and dye synthesis.

Introduction